WS6

Descripción general

Descripción

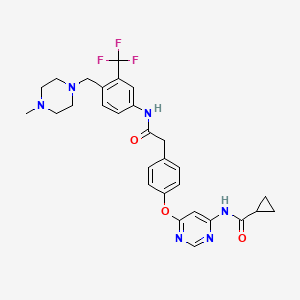

WS6 is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a trifluoromethyl group, a piperazine ring, and a pyrimidine moiety, making it a subject of interest for researchers in chemistry, biology, and medicine.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of WS6 typically involves multiple steps, starting from commercially available starting materials. The key steps include:

Formation of the piperazine derivative: This involves the reaction of 4-methylpiperazine with appropriate reagents to introduce the trifluoromethyl group.

Coupling with pyrimidine: The piperazine derivative is then coupled with a pyrimidine derivative under specific conditions to form the desired compound.

Cyclopropanecarboxamide formation:

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of catalysts, optimization of reaction conditions (temperature, pressure, solvent), and purification techniques to obtain the final product in high purity.

Análisis De Reacciones Químicas

Types of Reactions

WS6 can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

Reduction: Reduction reactions can be performed to modify the functional groups within the compound.

Substitution: The compound can undergo substitution reactions, particularly at the piperazine and pyrimidine moieties.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

Substitution: Reagents like halogens, alkylating agents, and nucleophiles can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can lead to the formation of amines or alcohols.

Aplicaciones Científicas De Investigación

WS6 and Pancreatic Beta Cell Proliferation

This compound has been extensively studied for its ability to stimulate the proliferation of pancreatic beta cells, which are crucial for insulin production. Research indicates that this compound promotes both beta and alpha cell proliferation without adversely affecting cell viability or differentiation.

Key Findings:

- Beta Cell Proliferation: this compound has been shown to induce a significant increase in the proliferation of human beta cells in vitro, achieving up to a seven-fold increase in cellular proliferation rates compared to controls .

- Alpha Cell Proliferation: Interestingly, this compound also stimulates the proliferation of alpha cells, suggesting that it is not specific to beta cells but affects multiple cell types within the islets .

- Cell Viability: Studies confirm that this compound does not induce apoptosis or negatively impact the viability of human islet cells, making it a promising candidate for therapeutic applications .

Synergistic Effects:

Recent studies suggest that combining this compound with growth factors such as Epidermal Growth Factor (EGF), Hepatocyte Growth Factor (HGF), and Transforming Growth Factor-beta (TGF-β) can enhance insulin gene expression and secretion from beta cells. This combination therapy could potentially lead to improved outcomes in diabetes management .

Therapeutic Potential for Diabetes

Given the increasing prevalence of diabetes worldwide, the ability of this compound to enhance beta cell mass presents a significant opportunity for developing new treatments. By promoting the regeneration of pancreatic islets, this compound could help restore insulin production in diabetic patients.

Case Studies:

- In Vivo Studies: In animal models, this compound has demonstrated efficacy in improving blood glucose levels by enhancing beta cell proliferation . These findings support the hypothesis that this compound could be utilized as a therapeutic agent in diabetes care.

- Clinical Implications: The ability to stimulate both alpha and beta cell proliferation without compromising their function suggests that this compound might be integrated into treatment regimens aimed at preserving or restoring pancreatic function in diabetic patients.

Broader Implications and Future Research

The applications of this compound extend beyond diabetes treatment. Its role in cellular proliferation opens avenues for research into other conditions characterized by impaired cell growth or function.

Potential Areas for Exploration:

- Regenerative Medicine: Investigating the use of this compound in regenerative therapies for other tissues or organs where cell proliferation is beneficial.

- Cancer Research: Exploring whether similar mechanisms can be leveraged to promote selective cell growth in cancer treatment contexts.

Mecanismo De Acción

The mechanism of action of WS6 involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins involved in various biological pathways. The compound’s unique structure allows it to bind to these targets with high affinity, leading to modulation of their activity and subsequent biological effects.

Comparación Con Compuestos Similares

Similar Compounds

- 4-(4-Methylpiperazin-1-yl)benzoate

- 4-(4-Methylpiperazin-1-yl)phenyl derivatives

- Pyrimidine-based compounds

Uniqueness

WS6 stands out due to its trifluoromethyl group, which imparts unique chemical and biological properties. This group enhances the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound for research and development.

Actividad Biológica

WS6 is a small molecule compound recognized for its significant biological activity, particularly in the context of pancreatic cell proliferation. This article examines the biological activity of this compound, emphasizing its effects on human pancreatic beta and alpha cells, its potential therapeutic applications in diabetes, and its mechanisms of action.

Overview of this compound

This compound is classified as a dyarilurea compound that has shown promise in stimulating the proliferation of pancreatic islet cells. It was initially identified as a promoter of beta-cell proliferation, which is crucial for developing therapies for diabetes mellitus. The compound's ability to enhance cell growth without compromising cell viability or differentiation status makes it a candidate for further research in regenerative medicine.

The mechanism by which this compound exerts its effects involves the interaction with specific cellular pathways. Research indicates that this compound interferes with PA2G4-MYCN binding, which plays a role in cell cycle regulation and proliferation. It also affects the phosphorylation of tyrosine kinases such as ABL1 and EGFR, contributing to its proliferative effects on islet cells .

Proliferation of Islet Cells

This compound has been shown to induce significant proliferation in both human beta and alpha cells. In vitro studies demonstrated:

- Beta Cell Proliferation : this compound treatment resulted in a seven-fold increase in the proliferation rate of human pancreatic beta cells.

- Alpha Cell Proliferation : Similar to beta cells, this compound also stimulated a four-fold increase in alpha cell proliferation .

The findings suggest that this compound acts as a non-specific mitogen for endocrine cells, enhancing the overall mass of islet cells, which is beneficial for diabetes treatment.

| Cell Type | Proliferation Increase | Mechanism |

|---|---|---|

| Beta Cells | 7-fold increase | Non-specific mitogen |

| Alpha Cells | 4-fold increase | Non-specific mitogen |

Viability and Differentiation

Crucially, this compound does not adversely affect the viability or differentiation status of islet cells:

- Cell Viability : Flow cytometry analysis confirmed that this compound-treated cells exhibited similar viability to control groups treated with DMSO.

- Differentiation : The proportion of insulin-positive beta cells remained unchanged following this compound treatment, indicating that it does not induce dedifferentiation or apoptosis .

Case Studies and Research Findings

Several studies have explored the implications of this compound in diabetes therapy:

- In Vivo Studies : Research conducted using RIP-DTA mice demonstrated that this compound administration led to improved blood glucose levels alongside increased beta cell proliferation without altering overall beta cell mass .

- Molecular Pathway Analysis : Studies have shown that this compound increases AXL expression, which could play a role in overcoming resistance mechanisms in certain cancers, suggesting broader therapeutic applications beyond diabetes .

Propiedades

IUPAC Name |

N-[6-[4-[2-[4-[(4-methylpiperazin-1-yl)methyl]-3-(trifluoromethyl)anilino]-2-oxoethyl]phenoxy]pyrimidin-4-yl]cyclopropanecarboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H31F3N6O3/c1-37-10-12-38(13-11-37)17-21-6-7-22(15-24(21)29(30,31)32)35-26(39)14-19-2-8-23(9-3-19)41-27-16-25(33-18-34-27)36-28(40)20-4-5-20/h2-3,6-9,15-16,18,20H,4-5,10-14,17H2,1H3,(H,35,39)(H,33,34,36,40) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTODTDQFHDJWIQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)CC2=C(C=C(C=C2)NC(=O)CC3=CC=C(C=C3)OC4=NC=NC(=C4)NC(=O)C5CC5)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H31F3N6O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901101882 | |

| Record name | 4-[[6-[(Cyclopropylcarbonyl)amino]-4-pyrimidinyl]oxy]-N-[4-[(4-methyl-1-piperazinyl)methyl]-3-(trifluoromethyl)phenyl]benzeneacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901101882 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

568.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1421227-53-3 | |

| Record name | 4-[[6-[(Cyclopropylcarbonyl)amino]-4-pyrimidinyl]oxy]-N-[4-[(4-methyl-1-piperazinyl)methyl]-3-(trifluoromethyl)phenyl]benzeneacetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1421227-53-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-[[6-[(Cyclopropylcarbonyl)amino]-4-pyrimidinyl]oxy]-N-[4-[(4-methyl-1-piperazinyl)methyl]-3-(trifluoromethyl)phenyl]benzeneacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901101882 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.